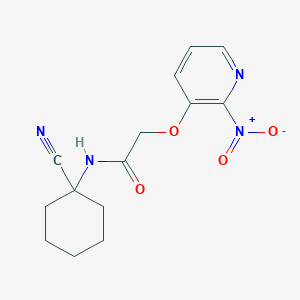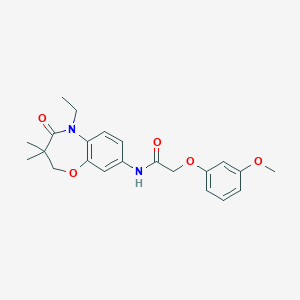
N-ethyl-4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide is a complex organic compound that features a piperazine ring, a thiazole ring, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of the piperazines with PhSH followed by selective intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
N-ethyl-4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
N-ethyl-4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-ethyl-4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The fluorophenyl group may enhance the compound’s binding affinity and specificity for these targets .
類似化合物との比較
Similar Compounds
N-ethyl-4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-ethyl-4-(4-(2-bromophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-ethyl-4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazole-2-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine and bromine analogs .
特性
IUPAC Name |
N-ethyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-2-19-15(23)16-20-13(11-25-16)17(24)22-9-7-21(8-10-22)14-6-4-3-5-12(14)18/h3-6,11H,2,7-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYSNLCQMSLVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine](/img/structure/B2614524.png)


![N-(4-acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2614529.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2614531.png)
![2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2614532.png)
![1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2614533.png)

